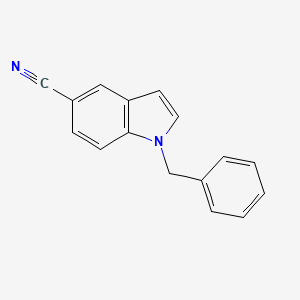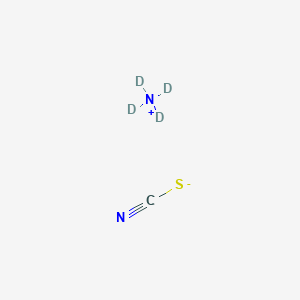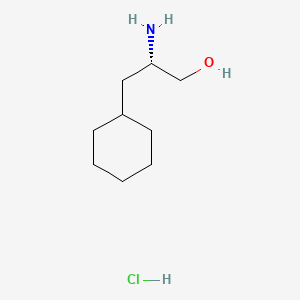
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H11BBrClO3 . It has a molecular weight of 341.39 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES string OB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2 . The InChI representation is InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 .Physical And Chemical Properties Analysis
“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 104-109 °C (lit.) . It contains varying amounts of anhydride .Scientific Research Applications
Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds . This reaction is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used.
Methods of Application
In the Suzuki–Miyaura coupling, an organoboron compound (like our compound of interest) and a halide are coupled using a palladium catalyst . The reaction generally proceeds through oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the carbon-carbon bond .
Results or Outcomes
The Suzuki–Miyaura coupling has been successfully used to synthesize a wide variety of organic compounds . The reaction is known for its high yields and excellent selectivity .
Conjugate Addition Reactions
Summary of the Application
Boronic acids can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Methods of Application
The boronic acid is reacted with an ethenesulfonamide under suitable conditions to form the arylethanesulfonamide .
Results or Outcomes
This reaction can lead to the formation of arylethanesulfonamides, which have various applications in organic synthesis .
Cross-Coupling Reactions
Summary of the Application
Boronic acids can be used in cross-coupling reactions with diazoesters or potassium cyanate .
Methods of Application
The boronic acid is reacted with a diazoester or potassium cyanate under suitable conditions to perform the cross-coupling .
Results or Outcomes
This reaction can lead to the formation of various organic compounds, depending on the diazoester or potassium cyanate used .
Synthesis of Biarylketones and Phthalides
Summary of the Application
Boronic acids can be used in the synthesis of biarylketones and phthalides .
Methods of Application
The boronic acid is reacted with suitable reagents under appropriate conditions to form the biarylketones or phthalides .
Results or Outcomes
This reaction can lead to the formation of biarylketones and phthalides, which have various applications in organic synthesis .
properties
IUPAC Name |
[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXXELCTOFTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584588 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849052-23-9 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














